Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] typically involves the reaction of 4-nitrothiophenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4NO2SH+SCl2→C12H8N2O4S+2HCl
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the benzene rings can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfur atom can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or other peroxides.
Major Products
Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.
Sulfoxides and Sulfones: Oxidation of the sulfur atom results in sulfoxides or sulfones.
Scientific Research Applications
Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] involves its interaction with molecular targets through its nitro and sulfur groups. The nitro groups can undergo reduction to form reactive intermediates, while the sulfur atom can participate in redox reactions. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl)sulfide: A closely related compound with similar structural features.
Benzene, 1,1’-thiobis[2,4,6-trinitro-]: Another compound with multiple nitro groups and a sulfur linkage.
Uniqueness
Benzene, 1,1’-thiobis[4-[(4-nitrophenyl)thio]-] is unique due to its specific arrangement of nitro groups and sulfur atom, which imparts distinct chemical and physical properties
Properties
CAS No. |
54952-18-0 |
---|---|
Molecular Formula |
C24H16N2O4S3 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-nitro-4-[4-[4-(4-nitrophenyl)sulfanylphenyl]sulfanylphenyl]sulfanylbenzene |
InChI |
InChI=1S/C24H16N2O4S3/c27-25(28)17-1-5-19(6-2-17)31-21-9-13-23(14-10-21)33-24-15-11-22(12-16-24)32-20-7-3-18(4-8-20)26(29)30/h1-16H |
InChI Key |
MDRWWLCWGBMTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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